2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
CAS No.: 618077-44-4
Cat. No.: VC15580077
Molecular Formula: C23H17F4N3O2S
Molecular Weight: 475.5 g/mol
* For research use only. Not for human or veterinary use.
![2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide - 618077-44-4](/images/structure/VC15580077.png)
Specification
CAS No. | 618077-44-4 |
---|---|
Molecular Formula | C23H17F4N3O2S |
Molecular Weight | 475.5 g/mol |
IUPAC Name | 2-[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |
Standard InChI | InChI=1S/C23H17F4N3O2S/c1-2-32-17-9-7-16(8-10-17)29-21(31)13-33-22-18(12-28)19(23(25,26)27)11-20(30-22)14-3-5-15(24)6-4-14/h3-11H,2,13H2,1H3,(H,29,31) |
Standard InChI Key | QKRCYNFKJWLIMU-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)F)C(F)(F)F)C#N |
Introduction
Structural and Molecular Characterization
Core Architectural Features
The molecular formula C23H17F4N3O2S (molecular weight: 475.5 g/mol) encodes a multi-domain architecture comprising:
-
A 3-cyano-4-(trifluoromethyl)pyridine ring system substituted at C2 with a sulfanyl-acetamide moiety
-
A 6-(4-fluorophenyl) group extending from the pyridine's C4 position
-
An N-(4-ethoxyphenyl) terminus on the acetamide functionality.
The IUPAC name systematically describes this arrangement:
2-[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide.
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular Formula | C23H17F4N3O2S |
Molecular Weight | 475.5 g/mol |
SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)F)C(F)(F)F)C#N |
InChIKey | QKRCYNFKJWLIMU-UHFFFAOYSA-N |
Electronic and Steric Considerations
The trifluoromethyl (-CF3) group induces strong electron-withdrawing effects, polarizing the pyridine ring and enhancing electrophilic character at adjacent positions. Concurrently, the 4-ethoxyphenyl substituent contributes steric bulk while providing a hydrophobic interaction surface. Quantum mechanical modeling of analogous compounds suggests the cyano group at C3 participates in conjugation with the pyridine π-system, potentially stabilizing transition states during synthetic transformations.
Synthetic Methodology
Multi-Step Synthesis Pathway
Industrial-scale production follows a seven-step sequence optimized for yield and purity:
Step 1:
Construction of the 4-(trifluoromethyl)pyridine core via Kröhnke condensation between 4-fluorobenzaldehyde and ethyl trifluoroacetoacetate under acidic conditions (H2SO4, 80°C, 12h).
Materials Science Applications
Liquid Crystal Properties
The compound's rigid core and flexible ethoxy tail confer mesomorphic behavior:
-
Nematic phase stability between 148-162°C (DSC heating curve)
-
Dielectric anisotropy Δε = +4.3 at 1 kHz, suggesting utility in LCD alignment layers
Polymer Modification
Copolymerization with styrene (5% w/w) enhances:
-
Glass transition temperature (Tg) by 18°C
-
Tensile modulus to 2.4 GPa (vs. 1.9 GPa for pure polystyrene)
Comparative Analysis with Structural Analogs
Table 2: Key Analog Comparisons
Property | Target Compound | VC8831806 |
---|---|---|
Molecular Weight | 475.5 g/mol | 437.4 g/mol |
Aryl Substituent | 4-fluorophenyl | 2-thienyl |
LogP (calc.) | 3.8 | 4.1 |
Cytotoxicity (MCF-7) | 8.2 μM | 12.4 μM |
The 4-fluorophenyl analog demonstrates enhanced cellular penetration (lower IC50) compared to thienyl derivatives, likely due to improved π-stacking with aromatic residues in biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume